REACTION_CXSMILES
|
[Li].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([O-:6])=O.[Br:11][C:12]1[CH:20]=[CH:19][C:15](C(Cl)=O)=[C:14]([Cl:21])[CH:13]=1>>[Br:11][C:12]1[CH:20]=[CH:19][C:15]([C:4]([CH2:3][C:2]([O:8][CH2:9][CH3:10])=[O:7])=[O:6])=[C:14]([Cl:21])[CH:13]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)Cl)C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material was prepared by conventional procedures
|
Type
|
CUSTOM
|
Details
|
reacted
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)CC(=O)OCC)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |